2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid
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Overview
Description
The compound “2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid” is a complex organic molecule. It contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a trifluoromethylphenyl group and an acetic acid group .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The trifluoromethyl group can be introduced via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, a trifluoromethylphenyl group, and an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The trifluoromethyl group is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyrazole ring. The trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Molecular and Crystal Structures
Research on aromatic propellenes has revealed insights into the conformational isomerism and molecular structures of related compounds, including the formation of inclusion complexes with acetic acid. These studies are crucial for understanding the structural basis of reactivity and interactions within molecular systems (Foces-Foces et al., 1996).
Fluorescent Properties
A series of 1,3,5-triaryl-2-pyrazolines, synthesized from related compounds, exhibited fluorescence in the blue region under UV radiation. This property is significant for developing fluorescent markers and sensors in biochemical and material science applications (Hasan et al., 2011).
Synthesis and Structural Characterization
Research involving the synthesis and structural characterization of organotin derivatives based on bis(pyrazol-1-yl)acetic acid highlights the potential of such compounds in the development of new materials with specific optical or catalytic properties (Wen et al., 2005).
Hydrogen Bonding and Proton Transfer
Studies on hydrogen bonding and proton transfer in complexes formed by pyrazoles and acetic acid derivatives offer insights into the mechanisms of molecular recognition and interaction. These findings have implications for the design of molecular sensors and catalysts (Castaneda et al., 2003).
Novel Silver Complexes
The development of novel silver complexes using ester derivatives of bis(pyrazol-1-yl)acetate ligands has shown promising chemotherapeutic properties, particularly in the management of small-cell lung carcinoma (SCLC). Such research underscores the therapeutic potential of these compounds beyond traditional applications (Pellei et al., 2023).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets through nucleophilic attack . This could suggest that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit inhibitory activity against various viruses , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-12(7-13(20)21)9(2)19(18-8)11-5-3-4-10(6-11)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWESNKIQBSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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